molecular formula C7H16ClNS B2353928 (2,2-Dimethylthiolan-3-yl)methanamine hydrochloride CAS No. 2173996-20-6

(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride

Cat. No.: B2353928
CAS No.: 2173996-20-6
M. Wt: 181.72
InChI Key: RSDNTRSKSCBBAZ-UHFFFAOYSA-N
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Description

(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16ClNS and a molecular weight of 181.72 g/mol It is a hydrochloride salt form of (2,2-dimethylthiolan-3-yl)methanamine, which is a derivative of thiolane, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylthiolan-3-yl)methanamine hydrochloride typically involves the reaction of (2,2-dimethylthiolan-3-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme can be represented as follows:

(2,2-Dimethylthiolan-3-yl)methanamine+HCl(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride\text{(2,2-Dimethylthiolan-3-yl)methanamine} + \text{HCl} \rightarrow \text{this compound} (2,2-Dimethylthiolan-3-yl)methanamine+HCl→(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time. The final product is purified through crystallization or other suitable methods to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylthiolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyltetrahydrothiophen-3-yl)methanamine hydrochloride
  • 2,3-Dihydro-1H-indene-1-methanamine derivatives

Uniqueness

(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride is unique due to its specific structural features, which include a thiolane ring and a methanamine group. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

IUPAC Name

(2,2-dimethylthiolan-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-7(2)6(5-8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDNTRSKSCBBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCS1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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